Product packaging for Subincanadine E(Cat. No.:)

Subincanadine E

Cat. No.: B1252314
M. Wt: 278.4 g/mol
InChI Key: VAUGOKMDSLQYNG-LZWSPWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subincanadine E, also known widely in the literature as Pericine, is a naturally occurring monoterpenoid indole alkaloid first isolated from the medicinal plant Picralima nitida (commonly known as akuamma) and later from Aspidosperma subincanum . This compound features a distinctive 1-azabicyclo[5.2.2]undecane framework fused to an indole ring system . It has garnered significant interest in pharmacological research due to its potent binding affinity for mu-opioid receptors, demonstrating an IC50 of 0.6 μg/mL, which suggests an analgesic potency approximately six times greater than that of codeine . Beyond its central nervous system activity, this compound exhibits promising in vitro cytotoxic properties. Research has shown it to be effective against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells, highlighting its value as an investigative tool in oncology research . A derivative of this alkaloid, 17-nor-subincanadine E, has been studied for its unique mechanism of action in smooth muscle relaxation. Investigations on rabbit corpus cavernosum indicate that it promotes relaxation by favoring the accumulation of cyclic nucleotides (cAMP and cGMP) and through calcium channel blockade. This novel dual mechanism suggests potential research applications for conditions involving smooth muscle dysfunction and provides a distinct pathway not reliant solely on nitric oxide signaling . Given its complex bridged tetracyclic structure, this compound also serves as a challenging and valuable target for total synthesis, with several successful enantioselective syntheses reported in the literature . This product is intended for research purposes in pharmacology, natural product chemistry, and drug discovery. It is strictly For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2 B1252314 Subincanadine E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

(16Z)-16-ethylidene-2-methylidene-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene

InChI

InChI=1S/C19H22N2/c1-3-14-12-21-10-8-15(14)13(2)19-17(9-11-21)16-6-4-5-7-18(16)20-19/h3-7,15,20H,2,8-12H2,1H3/b14-3+

InChI Key

VAUGOKMDSLQYNG-LZWSPWQCSA-N

Isomeric SMILES

C/C=C/1\CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3

Synonyms

subincanadine E

Origin of Product

United States

Elucidation of Natural Sources and Geographic Distribution of Subincanadine E Producing Organisms

Subincanadine E has been identified in several plant species, primarily within the Apocynaceae family. It was first isolated in 1982 from cell suspension cultures of Picralima nitida, where it was initially named pericine (B1237748). core.ac.uksci-hub.sewikipedia.org Later, in 2002, it was isolated from the bark of the Brazilian medicinal plant Aspidosperma subincanum Mart., at which point it was given the name this compound. core.ac.uknih.govacs.orgresearchgate.net The species Aspidosperma subincanum is found in Brazil and is popularly known as "guatambú". researchgate.net Another source is the stem bark of the Malayan Kopsia arborea, from which it was isolated along with other indole (B1671886) alkaloids. core.ac.uknih.gov Additionally, 20(E)-nor-subincanadine E, a related compound, has been isolated from the stem bark of Aspidosperma ulei, a species that grows in the Amazon region of Brazil and elsewhere in South America. nih.govsemanticscholar.orgmdpi.com

The geographic distribution of these source plants indicates that this compound and related compounds are found in tropical regions, specifically in South America (Brazil) and Southeast Asia (Malaysia).

Methodological Approaches Employed for the Isolation and Purification of Subincanadine E from Biomass

The isolation and purification of Subincanadine E from plant biomass typically involve extraction followed by various chromatographic techniques.

From Aspidosperma subincanum bark, this compound was isolated as a light yellow oil. core.ac.uk

For the isolation of 17-nor-subincanadine E from Aspidosperma ulei stem bark, an ethanol (B145695) extract of the air-dried plant material was prepared. nih.gov This extract was then suspended in HCl, filtered, and partitioned with dichloromethane (B109758). nih.gov The aqueous layer was subsequently alkalinized with NH4OH and extracted with dichloromethane. nih.gov A residue from this process was subjected to silica (B1680970) gel chromatography, eluting with a mixture of dichloromethane and methanol (B129727) to yield fractions, one of which contained the target alkaloid. nih.gov

General chromatographic methods mentioned in the context of synthesizing or isolating related compounds include flash chromatography and column chromatography on silica gel, using various solvent systems such as hexanes:EtOAc, CH2Cl2:MeOH:NH4OH, EtOAc–PE, and MeOH–CH2Cl2. core.ac.ukacs.orgniscpr.res.innih.gov Thin-layer chromatography (TLC) on silica gel is also used for monitoring reactions and separations. mjcce.org.mk

While specific detailed protocols for the isolation of this compound itself from all its natural sources were not fully detailed in the provided snippets, the general approach involves solvent extraction followed by purification using silica gel-based column chromatography with appropriate solvent gradients.

Historical and Contemporary Techniques for Structural Elucidation and Absolute Configuration Determination of Subincanadine E

Proposed Precursors and Early-Stage Biosynthetic Intermediates of this compound

Monoterpene indole (B1671886) alkaloids are generally derived from the coupling of tryptamine (B22526), an indole alkaloid precursor, and a secologanin (B1681713), a monoterpene precursor. The condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR), yielding strictosidine. nih.govuni.lu Strictosidine is considered a pivotal intermediate in the biosynthesis of a vast array of monoterpene indole alkaloids. wikipedia.org

Based on structural similarities and co-occurrence with other alkaloids, stemmadenine (B1243487) and vallesamine have been proposed as key intermediates downstream of strictosidine in the biosynthesis of several monoterpene indole alkaloid families, including those found in Aspidosperma species. sci-hub.seresearchgate.netresearchgate.net It has been proposed that subincanadines D-F could arise biosynthetically from stemmadenine through different pathways, and subincanadines A-C might be biogenetically derived from subincanadines D and E. nih.gov Furthermore, this compound itself has been suggested as a biogenetic precursor to other complex indole alkaloids isolated from Kopsia arborea, such as valparicine (B1262310), apparicine (B207867), arboridinine, arborisidine, and arbornamine. nih.gov

Another proposed intermediate related to the biosynthesis of certain indole alkaloids is geissoschizine. wikipedia.orgnih.govnih.govuni.lulabsolu.ca While not directly confirmed as a precursor specifically for this compound in all proposed pathways, its central role in the biosynthesis of many indole alkaloids suggests a potential involvement or a related branch point in the complex network of alkaloid biosynthesis in plants that produce this compound.

Table 1: Proposed Early-Stage Biosynthetic Intermediates

Compound NamePubChem CIDRole in Biosynthesis (Proposed)
Tryptamine1149Indole precursor
Secologanin6439938Monoterpene precursor
Strictosidine161336Key intermediate from tryptamine and secologanin
Stemmadenine6438407Proposed intermediate for Aspidosperma alkaloids
Vallesamine102497Proposed intermediate
Geissoschizine10948159Precursor to various monoterpenoid indole alkaloids
Geissoschizine methyl ether6443046Related alkaloid/potential intermediate
Akuammicine10314057Related alkaloid, potential scaffold for synthesis

Note: PubChem CIDs for Tryptamine, Secologanin, Stemmadenine, and Vallesamine were obtained through separate searches for common indole alkaloid precursors.

Identification and Characterization of Key Enzymatic Transformations in this compound Formation

The specific enzymatic transformations directly leading to this compound from proposed intermediates like stemmadenine or geissoschizine are not fully characterized in the literature. However, the biosynthesis of related indole alkaloids involves a variety of enzymatic reactions, including cyclizations, rearrangements, oxidations, and reductions.

The Pictet-Spengler reaction, a key step in the biosynthesis of tetrahydro-β-carboline scaffolds found in many indole alkaloids, including those structurally related to this compound, is catalyzed by enzymes like strictosidine synthase. core.ac.ukresearchgate.netresearchgate.netniscpr.res.innih.govthieme-connect.comrsc.org This reaction involves the condensation of tryptamine or a substituted tryptamine with an aldehyde or ketone, followed by ring closure. researchgate.netresearchgate.net Diastereoselective variants of the Pictet-Spengler cyclization have been noted in the synthesis of related subincanadine alkaloids. core.ac.ukresearchgate.netniscpr.res.inrsc.orgacs.orgresearchgate.net

Other enzymatic transformations likely involved in the later stages of this compound biosynthesis, based on its complex polycyclic structure, could include enzymes catalyzing carbon-carbon bond formation to create the unique ring system, as well as enzymes responsible for tailoring modifications such as hydroxylations or alkylations. While specific enzymes for these steps in the this compound pathway are not explicitly detailed in the search results, studies on the biosynthesis of other Aspidosperma and Iboga alkaloids provide insights into the types of enzymatic machinery involved in constructing similar complex indole scaffolds.

For instance, studies on the total synthesis of subincanadine alkaloids have employed transformations like intramolecular Michael addition and fragmentation reactions to construct the core structure, suggesting that enzymatic equivalents of these reactions might occur in nature. researchgate.netresearchgate.netresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions have also been explored in synthetic routes to related alkaloids, hinting at the potential involvement of metalloenzymes in biosynthesis. core.ac.uk

Genetic and Molecular Biology Approaches for Elucidating this compound Biosynthetic Genes

Research into the genetic and molecular biology of this compound biosynthesis would involve identifying the genes encoding the enzymes responsible for its formation. This typically involves transcriptomic or genomic analysis of the plant species that produce this compound, such as Aspidosperma subincanum and Picralima nitida. core.ac.uksci-hub.seyoutube.comnih.gov

Comparative genomics and transcriptomics between high- and low-producing plant tissues or different developmental stages could help identify candidate genes that are highly expressed during alkaloid biosynthesis. Techniques like RNA sequencing can reveal the suite of enzymes being produced, and bioinformatics tools can be used to identify potential genes encoding enzymes involved in indole alkaloid metabolism, such as cytochrome P450 enzymes, oxidoreductases, and acyltransferases.

Functional characterization of candidate genes through techniques like heterologous expression in model systems (e.g., yeast or Nicotiana benthamiana) and in vitro enzymatic assays would be crucial to confirm their roles in specific biosynthetic steps. Gene silencing or overexpression studies in the native plant could also provide insights into the function of specific genes in the this compound pathway. While the search results highlight the isolation and synthesis of this compound, detailed information on the specific genes and molecular biology of its biosynthesis was not extensively available, suggesting this is an active area of ongoing research.

Biomimetic and Chemoenzymatic Synthetic Strategies Inspired by this compound Biosynthesis

Biomimetic synthesis aims to replicate proposed or known biosynthetic pathways in the laboratory, often using conditions and reagents that mimic biological systems. Studies towards the total synthesis of this compound and related subincanadine alkaloids have drawn inspiration from proposed biogenetic routes. core.ac.uknih.govniscpr.res.inrsc.orgacs.org

One approach involves constructing the core indole scaffold through reactions analogous to key biosynthetic steps, such as the Pictet-Spengler cyclization. core.ac.ukresearchgate.netresearchgate.netniscpr.res.innih.govthieme-connect.comrsc.org Researchers have explored various synthetic methodologies to achieve the complex polycyclic structure of this compound, including intramolecular Michael additions, fragmentation reactions, and transition-metal-catalyzed cyclizations. researchgate.netresearchgate.netresearchgate.netnih.gov These synthetic efforts not only provide access to the compound for further study but also offer insights into potential biological transformations.

Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymes. This approach can be particularly valuable for synthesizing complex natural products like this compound, allowing for stereoselective transformations that are challenging to achieve through purely chemical means. mdpi.combeilstein-journals.orgmonash.edu While specific examples of chemoenzymatic synthesis of this compound were not detailed in the search results, the use of enzymatic resolutions and biocatalytic steps in the synthesis of other natural products and intermediates suggests that this could be a promising avenue for future synthetic routes to this compound. core.ac.ukresearchgate.netbeilstein-journals.orgmorawa.at For instance, enzymes could be employed for specific oxidation, reduction, or cyclization steps within a synthetic sequence, mimicking the proposed enzymatic machinery in the plant.

Table 2: Key Synthetic Transformations Inspired by Biosynthesis

Transformation TypeDescriptionRelevance to this compound Synthesis (Examples from Literature)
Pictet-Spengler CyclizationFormation of tetrahydro-β-carboline ring from tryptamine/derivatives.Used in the synthesis of subincanadine alkaloids and related scaffolds. core.ac.ukresearchgate.netresearchgate.netniscpr.res.innih.govthieme-connect.comrsc.org
Intramolecular Michael AdditionFormation of cyclic systems through addition to an activated double bond.Employed in the total synthesis of this compound and related compounds. researchgate.netresearchgate.netresearchgate.netnih.gov
Fragmentation ReactionsCleavage of bonds to form desired ring systems.Utilized in the total synthesis of this compound. researchgate.netresearchgate.netresearchgate.netnih.gov
Transition-Metal CatalysisUse of metal catalysts to facilitate complex bond formations.Palladium-catalyzed reactions explored in synthetic routes to related alkaloids. core.ac.uk

Mechanistic Investigations of Subincanadine E S Biological Activities at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets for Subincanadine E

Identifying the specific molecules that this compound interacts with is a critical step in understanding its biological effects. These molecular targets can include receptors, enzymes, or other proteins involved in various cellular functions.

In Vitro Receptor and Enzyme Binding Studies with this compound

Early studies on this compound (pericine) indicated its ability to bind to opiate receptors. uantwerpen.becore.ac.ukscispace.com In vitro binding studies, such as those using 3H-naloxone displacement, have been employed to quantify the affinity of this compound for these receptors. For instance, one study reported an IC50 of 0.6 µmol/L for this compound as an opiate agonist in a 3H-naloxone binding study, suggesting a notable interaction with opiate receptors. core.ac.uk

Analysis of Protein-Ligand Interactions of this compound through Biochemical Assays

The interaction between a protein and a ligand like this compound can be characterized using various biochemical and biophysical techniques. These methods help to understand the nature of the binding, including affinity, kinetics, and stoichiometry. While specific detailed biochemical assay data for this compound's interaction with identified targets like opiate receptors are not extensively detailed in the provided snippets, general approaches for analyzing protein-ligand interactions include biochemical assays, biophysical methods such as thermal shift assays (TSA), Surface Plasmon Resonance (SPR), microscale thermophoresis (MST), isothermal titration calorimetry (ITC), and structural techniques like X-ray crystallography and cryo-electron microscopy. drugtargetreview.comnih.govwustl.eduuni-leipzig.denih.gov These methods can provide insights into the binding mode and the thermodynamic parameters of the interaction. nih.gov

Elucidation of Cellular Signaling Pathways Modulated by this compound

Beyond direct molecular binding, this compound can exert its effects by modulating intracellular signaling pathways. These pathways involve a series of molecular events that transmit signals within a cell, ultimately leading to a specific cellular response.

Impact of this compound on Intracellular Signaling Cascades (e.g., cyclic nucleotide pathways)

Research on a related compound, 17-nor-subincanadine E (SEC), has provided insights into the potential modulation of cyclic nucleotide pathways by subincanadine derivatives. Studies on rabbit corpus cavernosum strips showed that SEC induced relaxation and, at higher concentrations (30 µmol/L), was associated with significant increases in both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov At a lower concentration (15 µmol/L), SEC caused relaxation without an observable change in cyclic nucleotide levels, suggesting potential multiple mechanisms of action. nih.gov The increase in cyclic nucleotides at higher concentrations might be a consequence of enhanced biosynthesis or inhibition of phosphodiesterase enzymes, which are responsible for cyclic nucleotide breakdown. nih.govresearchgate.net This suggests that this compound or its derivatives may influence cellular processes mediated by cAMP and cGMP signaling. nih.govresearchgate.netscientificarchives.com

The cyclic nucleotide signaling pathways, particularly those involving cAMP and cGMP, play crucial roles in various physiological processes, including smooth muscle relaxation. nih.govresearchgate.net Compounds that modulate these pathways, such as phosphodiesterase inhibitors, are known to enhance responses mediated by cyclic nucleotides. researchgate.net The observed increase in cAMP and cGMP levels in response to 17-nor-subincanadine E suggests a potential mechanism involving the modulation of cyclic nucleotide metabolism or signaling cascades. nih.gov

Mechanistic Insights into this compound's Preclinical Biological Effects (In Vitro/Ex Vivo)

This compound has demonstrated preclinical biological effects, including in vitro cytotoxicity against certain cancer cell lines. uantwerpen.becore.ac.uksci-hub.se Specifically, it showed cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells with LD50 values of 0.3 µg/mL and 4.4 µg/mL, respectively. core.ac.uksci-hub.se It was also found to be more potent than codeine as an opiate agonist in an in vitro binding study. core.ac.uk

The observed in vitro cytotoxicity suggests that this compound interferes with essential cellular processes in cancer cells. While the precise mechanisms underlying this cytotoxicity are not fully elucidated in the provided information, the potential interaction with opiate receptors and modulation of signaling pathways could contribute to these effects. Further studies are needed to connect the observed molecular and cellular activities to the preclinical outcomes.

Ex vivo studies, which use living tissues or cells outside their natural environment, can bridge the gap between in vitro and in vivo investigations. mdpi.comnih.gov The study on 17-nor-subincanadine E using rabbit corpus cavernosum strips is an example of an ex vivo approach, providing insights into the compound's effects on smooth muscle relaxation and cyclic nucleotide levels in a tissue context. nih.gov This type of study allows for the investigation of mechanisms in a more complex biological setting than isolated molecular targets.

Cellular Mechanisms of Action in Model Systems (e.g., cell cycle modulation, apoptosis induction, ion channel modulation)

Studies exploring the cellular mechanisms of action of this compound and related compounds have touched upon areas such as ion channel modulation and its potential implications for cellular processes like apoptosis. Ion channels are recognized as essential regulators of apoptosis, and their involvement in this process can vary depending on the cell type and the specific ion channel involved. nih.govnih.govfrontiersin.org Alterations in ion channel expression or activity are associated with various cellular functions critical for development and progression, including proliferation and apoptosis. frontiersin.org For instance, the inhibition of certain potassium channels has been shown to induce apoptosis in cancer cells, potentially through mechanisms involving the upregulation of proteins like p53, p21, and Bax. nih.gov While direct evidence detailing this compound's specific impact on cell cycle modulation or direct apoptosis induction pathways is limited in the provided search results, the link between ion channel activity and these cellular events suggests potential avenues for further investigation.

Modulation of Physiological Processes at the Organelle or Cellular Level by this compound (e.g., smooth muscle relaxation mechanisms)

Research has provided insights into the modulation of physiological processes by 17-nor-subincanadine E (SEC), a related alkaloid, particularly its relaxant effect on smooth muscle. Studies in rabbit corpus cavernosum (RbCC) strips precontracted with phenylephrine (B352888) or a high concentration of K+ demonstrated that SEC induced concentration-dependent relaxation. nih.govnih.gov This relaxant effect was not inhibited by atropine, guanethidine, or N-ω-nitro-ℓ-arginine methyl ester (L-NAME), suggesting mechanisms independent of cholinergic, adrenergic, or nitrergic nerve activity. nih.govnih.gov

The mechanism of SEC-induced relaxation appears to involve the accumulation of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govnih.gov While a lower concentration of SEC (15 µmol l−1) induced relaxation without significantly altering cyclic nucleotide levels, a higher concentration (30 µmol l−1) was associated with significant increases in both cAMP and cGMP. nih.gov This suggests a potential role for enhanced biosynthesis of these cyclic nucleotides. The relaxant response of SEC was effectively blocked by 1H-oxadiazole[4,3-a] quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase, further supporting the involvement of the cGMP pathway. nih.govnih.gov

Additionally, SEC caused a decrease in the maximal contractile response induced by calcium chloride in depolarized RbCCs, indicating a possible calcium blockade effect. nih.govnih.gov This suggests that SEC might interfere with calcium availability, which is crucial for smooth muscle contraction and, in the context of penile erection, for the release or synthesis of nitric oxide (NO) from nitrergic nerve endings. nih.gov The inhibitory effect of SEC on nerve-mediated relaxation at certain concentrations might be related to calcium antagonism in nitrergic nerve endings, leading to decreased activation of neuronal NOS, a calcium-dependent enzyme. nih.gov

These findings suggest that 17-nor-subincanadine E promotes smooth muscle relaxation through a multifaceted mechanism involving cyclic nucleotide accumulation and calcium blockade.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orggardp.org This analysis helps identify the key chemical groups responsible for a desired effect and guides the design of new compounds with improved potency or selectivity. wikipedia.orggardp.org While comprehensive SAR studies specifically focused on a wide range of this compound analogs are not extensively detailed in the provided results, some information regarding related indole (B1671886) alkaloids and computational approaches to SAR is available.

Delineation of Key Pharmacophoric Elements within the this compound Scaffold

The delineation of key pharmacophoric elements within the this compound scaffold would involve identifying the specific structural features essential for its observed biological activities. Pharmacophore mapping aims to define the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for interaction with a biological target. unipune.ac.in Although direct studies specifically detailing the pharmacophore of this compound are not explicitly provided, research on related indole alkaloids and computational methods used in SAR studies suggest that such analyses are relevant in this chemical class. uantwerpen.beresearchgate.net In silico predictions for the inhibition of acetylcholinesterase by this compound and other indole alkaloids like uleine (B1208228) and olivacine (B1677268) derivatives indicate that specific structural features contribute to this activity. uantwerpen.beresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structure and biological activity of a series of compounds. wikipedia.org This approach uses molecular descriptors to quantify structural properties and correlate them with activity, allowing for the prediction of the activity of new, untested compounds. wikipedia.orgcollaborativedrug.com While the search results mention QSAR studies in the context of related compound series like bisquaternary salts of caracurine V acs.org and the general application of QSAR in drug design mespune.inabedainamdarcollege.org.in, specific QSAR modeling studies focused solely on this compound derivatives are not detailed. However, the principles and methodologies of QSAR are applicable to the subincanadine alkaloid class to understand and predict activity based on structural variations.

Advanced Analytical and Computational Methodologies in Subincanadine E Research

High-Resolution Spectroscopic Techniques for Subincanadine E Characterization in Complex Research Matrices

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural elucidation and characterization of this compound. These methods provide detailed information about the compound's molecular structure and can be applied even within complex biological or synthetic matrices.

NMR spectroscopy, including modern 2D NMR techniques, has been extensively used in the identification and structural confirmation of this compound and related alkaloids. researchgate.netnih.gov Analysis of 1H and 13C NMR spectra, along with techniques such as COSY, HSQC, HMBC, and NOESY, allows for the assignment of proton and carbon signals and the determination of connectivity and relative stereochemistry within the molecule. nih.govacs.orgniscpr.res.innih.govresearchgate.net For instance, detailed NMR data, including chemical shifts and coupling constants, are critical for distinguishing this compound from other related indole (B1671886) alkaloids. core.ac.ukresearchgate.netuantwerpen.be

Mass spectrometry provides highly accurate mass-to-charge ratio measurements, which are essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), offers precise mass measurements that help confirm the molecular formula and identify fragmentation patterns. core.ac.ukacs.orgnih.gov These fragmentation patterns can provide valuable insights into the compound's structural subunits. Infrared (IR) spectroscopy is also utilized to identify key functional groups present in the this compound structure. core.ac.ukacs.orgniscpr.res.innih.govnih.gov

The application of these spectroscopic methods is vital not only for characterizing isolated this compound but also for its detection and analysis in complex research matrices, such as plant extracts or biological samples. researchgate.netuantwerpen.be

Chromatographic and Mass Spectrometric Approaches for this compound Profiling in Research

Chromatographic techniques, often coupled with mass spectrometry, are indispensable for the isolation, purification, and profiling of this compound in research samples. Chromatography separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Silica (B1680970) gel chromatography is a common method used in the isolation of this compound from plant extracts. nih.govacs.orgnih.govacs.org Different solvent systems, such as mixtures of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, are employed to elute the alkaloids based on their polarity. nih.govacs.orgnih.gov Flash chromatography is a faster form of column chromatography often used for purification. acs.orgnih.gov

When coupled with mass spectrometry (LC-MS or GC-MS), chromatography provides a powerful tool for profiling the alkaloid content of complex samples and identifying this compound within these mixtures. researchgate.netuantwerpen.benih.gov Mass spectrometry detects the separated compounds based on their mass-to-charge ratio, allowing for sensitive and selective identification. This hyphenated approach is crucial for both targeted analysis of this compound and broader profiling of related compounds in research into natural sources or synthetic efforts. researchgate.netuantwerpen.be

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of biological macromolecules and their complexes with small molecules like this compound. migrationletters.comfrontiersin.orgcreative-biostructure.com While direct crystallographic or cryo-EM structural data specifically for this compound bound to a target protein were not found in the search results, these techniques are standard in structural biology research to understand molecular interactions at an atomic level.

X-ray crystallography involves obtaining a crystal of the molecule or complex of interest and then diffracting X-rays through it to produce a pattern that can be used to computationally reconstruct the 3D structure. creative-biostructure.comlibretexts.org This technique provides high-resolution details about binding sites, molecular conformations, and interaction interfaces. migrationletters.comnih.govnih.gov In the context of this compound research, if a specific protein target were identified, co-crystallization of the target with this compound could provide detailed insights into the binding mode and the structural basis of its activity. X-ray crystallographic data has been used in the structural characterization of intermediates in the synthesis of this compound. acs.orgacs.org

Cryo-EM has emerged as a complementary technique, particularly useful for studying large macromolecular assemblies or proteins that are difficult to crystallize. migrationletters.comfrontiersin.orgiasgyan.inu-psud.frstanford.edunih.gov It involves freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope. iasgyan.inu-psud.frstanford.edu Advanced image processing techniques are then used to reconstruct a 3D map. iasgyan.instanford.edu Cryo-EM allows the visualization of molecules in near-native conditions and can capture different conformational states, providing dynamic information about molecular interactions. frontiersin.orgiasgyan.inu-psud.frstanford.edu Combining cryo-EM with X-ray crystallography can offer a more complete understanding of drug-target interactions. migrationletters.com

While specific examples for this compound were not retrieved, these techniques are routinely applied in structural biology to understand how small molecules interact with their biological targets, which would be essential for elucidating the mechanism of action of this compound if a target protein is identified.

Molecular Dynamics Simulations and Docking Studies of this compound Interactions

Computational methodologies, such as molecular dynamics (MD) simulations and docking studies, play a significant role in understanding the potential interactions of this compound with biological targets and predicting its behavior in a dynamic environment. innovareacademics.inlasalle.mxdergipark.org.trmdpi.comnih.govscienceforecastoa.comresearchgate.netdovepress.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein. innovareacademics.indergipark.org.trscienceforecastoa.com It explores different binding poses of the ligand within the target's active site and scores them based on various interaction energies. innovareacademics.inscienceforecastoa.com Docking studies can help identify potential protein targets for this compound and provide insights into the key residues involved in binding interactions, including hydrogen bonding and hydrophobic interactions. innovareacademics.inlasalle.mxdergipark.org.trscienceforecastoa.com

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of a molecular system. mdpi.comnih.govresearchgate.netdovepress.com These simulations capture the dynamic motions of both the ligand and the target protein, providing a more realistic picture of their interactions in a physiological environment. mdpi.comnih.govresearchgate.net MD simulations can be used to assess the stability of ligand-target complexes, analyze conformational changes upon binding, and refine the interaction patterns predicted by docking studies. lasalle.mxmdpi.comnih.gov While specific MD simulations for this compound were not detailed in the search results, these techniques are widely used in the study of alkaloid-protein interactions to understand binding mechanisms and inform further experimental research. innovareacademics.inlasalle.mxmdpi.com

These computational approaches are valuable for generating hypotheses about the biological targets and mechanisms of action of this compound, guiding the design of further experimental studies.

Bioanalytical Techniques for Studying this compound Biotransformations in Research Models

Studying the biotransformation of this compound in research models requires sensitive and specific bioanalytical techniques to detect and quantify the parent compound and its metabolites in biological matrices. While the search results did not provide specific details on this compound biotransformation studies, general bioanalytical approaches used for natural products and alkaloids are applicable.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for such studies due to its sensitivity, selectivity, and ability to separate and identify a wide range of compounds, including metabolites. nih.gov High-resolution mass spectrometry can be used to accurately determine the mass of metabolites, and fragmentation patterns can provide structural information. core.ac.ukacs.orgnih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation of metabolites by providing more detailed fragmentation data. nih.gov

Sample preparation from biological matrices (e.g., plasma, urine, tissue extracts) is a critical step in biotransformation studies and often involves techniques such as liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest and remove interfering substances.

In vitro research models, such as liver microsomes, hepatocytes, or cell lines expressing specific metabolizing enzymes, are commonly used to study the initial metabolic pathways of a compound. In vivo research models, typically laboratory animals, are used to investigate the full spectrum of biotransformation, including absorption, distribution, metabolism, and excretion (ADME). Bioanalytical techniques are essential for quantifying this compound and its metabolites in samples collected from these models over time, allowing for the determination of pharmacokinetic parameters and the identification of major metabolic pathways.

While specific data on this compound biotransformation were not found, the application of these bioanalytical techniques would be crucial for understanding how the compound is processed in biological systems, which is important for interpreting research findings on its biological effects.

Future Directions and Emerging Research Avenues for Subincanadine E

Exploration of Undiscovered Biosynthetic Pathways and Enzymes Related to Subincanadine E

While plausible biogenetic pathways for subincanadine alkaloids, including this compound, have been proposed, often stemming from a stemmadenine (B1243487) intermediate, the specific enzymes and detailed steps involved in its biosynthesis in plants like Aspidosperma subincanum are not fully elucidated. nih.govresearchgate.net Future research should focus on the discovery and characterization of the specific enzymes that catalyze the formation of the unique bridged polycyclic system of this compound. This could involve genomic and transcriptomic studies of producing plants to identify candidate genes encoding relevant enzymes, such as strictosidine (B192452) synthase (STR) and strictosidine β-deglucosidase (SGD), which are key in the initial steps of monoterpene indole (B1671886) alkaloid biosynthesis. nih.govnih.gov Understanding these enzymatic processes at a molecular level could potentially enable the heterologous expression of the pathway in a more amenable host for sustainable production or allow for the biosynthesis of analogs through enzymatic manipulation. nih.gov

Innovation in Sustainable and Efficient Synthetic Routes for this compound and its Analogs

The total synthesis of (±)-Subincanadine E has been reported, employing various strategies and key transformations such as Pictet-Spengler cyclization and intramolecular Michael addition. researchgate.netoup.comnih.govacs.org However, the development of more sustainable and efficient synthetic routes remains a critical area for future work. This includes exploring greener chemistry approaches, reducing the number of steps, improving yields, and developing enantioselective syntheses to obtain specific stereoisomers of this compound and its analogs. ebin.pubnih.gov Novel methodologies, such as rhodium-catalyzed intramolecular dipolar cycloadditions, have shown potential in constructing the complex ring systems found in compounds like this compound and could be further explored. nih.govnsf.gov Efficient synthetic strategies are crucial for providing sufficient quantities of this compound and its derivatives for comprehensive biological evaluation and the development of chemical biology tools. ebin.pubnih.gov

Discovery of Novel Biological Targets and Untapped Mechanistic Insights of this compound

This compound has demonstrated various biological activities, including cytotoxicity and effects on smooth muscle relaxation. core.ac.ukresearchgate.net However, its precise molecular targets and detailed mechanisms of action are not fully understood. Future research should aim to identify the specific proteins or pathways that this compound interacts with to exert its effects. This could involve a combination of approaches, including target identification techniques, in-depth pharmacological studies, and the use of advanced cellular and molecular biology methods. uantwerpen.be Gaining deeper mechanistic insights will be crucial for understanding its potential therapeutic applications and for designing more potent and selective analogs. uantwerpen.beresearchgate.net

Development of this compound and its Derivatives as Chemical Biology Tools

Given its complex structure and biological activity, this compound and its synthetic derivatives hold potential as valuable chemical biology tools. tib.eudeprezlab.fr Future directions include the development of modified versions of this compound that can be used to probe biological processes. This could involve incorporating tags for visualization (e.g., fluorescent labels) or affinity purification, or creating photoactivatable derivatives to study the timing and location of its interactions. nih.govnih.gov Such tools could help in mapping its distribution in cells and tissues, identifying its binding partners, and dissecting the downstream signaling pathways it affects. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming chemical and biological research. sioc-journal.cncopernicus.orgresearchgate.netnih.govijsetpub.com Future research on this compound can greatly benefit from the integration of these technologies. AI and ML algorithms can be employed to predict potential biosynthetic enzymes or pathways, optimize synthetic routes by predicting reaction outcomes and conditions, and identify potential biological targets based on structural similarity to known bioactive compounds or through analysis of biological data. sioc-journal.cncopernicus.orgresearchgate.netnih.govijsetpub.com Furthermore, AI could assist in the design of novel this compound analogs with improved properties or predict their activity against specific targets. ijsetpub.com The analysis of large biological datasets generated from studies with this compound can also be enhanced by ML techniques to uncover complex relationships and mechanisms. copernicus.orgresearchgate.net

Q & A

Q. What are the core synthetic strategies for constructing Subincanadine E’s bridged ring system?

The total synthesis of Subincanadine F (a structurally related Aspidosperma alkaloid) employs a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) strategy. Key steps include:

  • Mannich reaction for indole functionalization.
  • Dieckmann cyclization to form the central six-membered ring.
  • Pictet-Spengler condensation for ring closure.
  • Titanium-mediated INAS to establish the bridged C(15–20) (E)-exo-vinyl side chain. This seven-step route, starting from tryptamine derivatives, avoids late-stage aldol condensations, enhancing stereochemical control .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign stereochemistry and connectivity.
  • Infrared (IR) spectroscopy for functional group validation (e.g., carbonyl stretches).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline intermediates are isolated) for absolute configuration determination. For example, intermediates like methyl 1,2,3,6-tetrahydroazeto[4,5-b]indole-5-carboxylate (Compound 10) were confirmed via melting points and spectral data .

Q. What biological significance motivates this compound research?

Subincanadine alkaloids are isolated from Aspidosperma subincanum, a plant used in traditional medicine. Their complex bridged scaffolds exhibit potential bioactivity, driving interest in:

  • Structure-activity relationship (SAR) studies to identify pharmacophores.
  • Biosynthetic pathway elucidation for enzymatic engineering insights.
  • Neuropharmacological screening (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound derivative characterization?

Discrepancies (e.g., unexpected NOE correlations or coupling constants) require:

  • Comparative analysis with structurally characterized analogs (e.g., Subincanadine F derivatives).
  • Computational modeling (DFT, molecular dynamics) to predict NMR chemical shifts and stereochemical outcomes.
  • Replication under controlled conditions to exclude solvent or temperature artifacts.
  • Collaborative validation with independent labs to mitigate instrumentation bias .

Q. What methodological improvements address low yields in titanium-mediated INAS reactions?

Optimization strategies include:

  • Catalyst screening : Testing alternative titanium complexes (e.g., TiCl₃ vs. Ti(OiPr)₄).
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
  • Temperature gradients : Slow warming from -78°C to room temperature for kinetic control.
  • Additives : Lewis acids (e.g., ZnCl₂) to enhance acyl transfer efficiency. Documented yields for intermediates like Compound 5 (a key precursor) highlight the need for iterative optimization .

Q. How should researchers design experiments to reconcile divergent biological activity reports for this compound analogs?

  • Standardized assays : Use uniform cell lines (e.g., HEK293 vs. SH-SY5Y) and positive controls.
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to compare potency.
  • Off-target screening : Employ proteome-wide approaches (e.g., affinity chromatography) to identify confounding interactions.
  • Meta-analysis : Aggregate published data to identify trends obscured by small sample sizes .

Q. What interdisciplinary approaches enhance the study of this compound’s biosynthesis?

  • Genome mining : Identify putative biosynthetic gene clusters in Aspidosperma species.
  • Isotopic labeling : Use ¹³C/²H-tracers to map precursor incorporation (e.g., tryptophan vs. geraniol).
  • Heterologous expression : Clone candidate enzymes into E. coli or yeast for functional characterization.
  • Cryo-EM : Resolve enzyme structures to elucidate catalytic mechanisms .

Data Contradiction and Reproducibility

Q. What frameworks validate the reproducibility of this compound synthetic protocols?

  • Open-access documentation : Publish detailed reaction logs (e.g., exact stoichiometry, purification steps).
  • Raw data sharing : Deposit NMR FIDs, chromatograms, and crystallographic data in repositories like Zenodo.
  • Community benchmarking : Participate in collaborative synthesis challenges to identify protocol vulnerabilities.
  • Negative result reporting : Disclose failed attempts to guide troubleshooting .

Future Research Directions

Q. What unresolved challenges persist in this compound research?

  • Scalability : Transitioning from milligram to gram-scale synthesis for in vivo studies.
  • Stereochemical diversification : Developing asymmetric catalysis to access non-natural enantiomers.
  • Target identification : Mapping molecular targets via chemical proteomics.
  • Ecological relevance : Investigating the alkaloid’s role in plant-defense mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.